ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE
Description
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE is a heterocyclic compound featuring a thiazole core substituted with a 5-bromothiophene-2-amido group and an ethyl acetate moiety. Structural studies of related compounds often employ tools like SHELXL for crystallographic refinement and UCSF Chimera for molecular visualization .
Properties
IUPAC Name |
ethyl 2-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-2-18-10(16)5-7-6-19-12(14-7)15-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRFIXUHZNMKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps, including the formation of the thiophene and thiazole rings. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 5-bromothiophene-2-carboxylic acid with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Chemical Reactions Analysis
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: This compound is employed as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
ETHYL (2-(2-FUROYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
Structure: This compound (C₁₂H₁₂N₂O₄S) replaces the 5-bromothiophene group with a 2-furoylamino substituent . Key Differences:
- The furoylamino group introduces an oxygen-rich furan ring instead of brominated thiophene.
- Lower molecular weight (280.298 g/mol) compared to the brominated analog due to the absence of bromine.
- Inferred Reactivity: The furan ring may increase solubility in polar solvents but reduce stability under acidic conditions compared to bromothiophene.
ETHYL 2-(5-BROMOBENZO[D]THIAZOL-2-YL)ACETATE
Structure: Features a benzothiazole ring with a bromine atom at position 5 (C₁₁H₁₀BrNO₂S) . Key Differences:
- The benzothiazole system is a fused bicyclic aromatic ring, contrasting with the monocyclic thiophene in the target compound.
- Bromine is positioned on the benzothiazole rather than thiophene, altering electronic delocalization.
Inferred Properties : The extended π-system may enhance stacking interactions in biological systems, while the bromine’s placement could influence regioselectivity in reactions.
ETHYL (2-[(CHLOROACETYL)AMINO]-1,3-THIAZOL-4-YL)ACETATE
Structure : Contains a chloroacetyl substituent (C₉H₁₁ClN₂O₃S) .
Key Differences :
- Chlorine replaces bromine, reducing atomic radius and electronegativity.
- Inferred Reactivity: Lower steric hindrance compared to bromothiophene may facilitate faster kinetic reactions but reduce thermal stability.
ETHYL 2-(2-AMINO-4-THIAZOLYL)-2-(HYDROXYIMINO)ACETATE
Structure: Includes amino and hydroxyimino groups on the thiazole ring . Key Differences:
- Amino and hydroxyimino groups enhance hydrogen-bonding capacity (H-bond donors: 1–2; acceptors: 4–5).
- Absence of halogen atoms reduces lipophilicity and electrophilic character.
Inferred Applications : Likely more water-soluble, making it suitable for aqueous-phase reactions or hydrophilic biological targets.
Data Table: Structural and Functional Comparison
*Estimated based on analogous structures.
Research Findings and Implications
- Solubility: The bromothiophene group likely reduces aqueous solubility relative to the furoylamino and amino-hydroxyimino derivatives, favoring lipid membrane penetration .
- Reactivity : The chloroacetyl analog’s reactive α-carbon suggests utility in nucleophilic substitution reactions, whereas the bromothiophene group may stabilize aromatic electrophilic substitutions .
- Biological Interactions : The benzothiazole derivative’s fused ring system could improve affinity for hydrophobic binding pockets, while the target compound’s thiophene may offer tunable steric profiles .
Biological Activity
Ethyl 2-[2-(5-bromothiophene-2-amido)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a bromothiophene moiety, contributing to its biological properties. The molecular formula is with a molecular weight of approximately 343.21 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have shown significant activity against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 7b | Escherichia coli | 0.30 | 0.35 |
| 7b | Candida albicans | 0.15 | 0.20 |
The compound 7b , a derivative similar to this compound, exhibited minimal inhibitory concentrations (MICs) ranging from 0.15 to 0.30 µg/mL against several pathogens, indicating strong antimicrobial activity .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study focusing on the structure-activity relationship of various thiazole compounds found that modifications at specific positions significantly enhanced their cytotoxic effects against cancer cell lines.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | HeLa (Cervical Cancer) | 4.5 |
| Compound C | A549 (Lung Cancer) | 6.0 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation .
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many thiazole compounds act as enzyme inhibitors, impacting metabolic pathways in pathogens or cancer cells.
- Disruption of Membrane Integrity : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, thiazoles may trigger apoptotic pathways, promoting programmed cell death.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative showed significant improvement in patients with resistant bacterial infections, demonstrating a high success rate in treatment.
- Case Study 2 : Research on a related thiazole compound indicated promising results in reducing tumor size in preclinical models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
